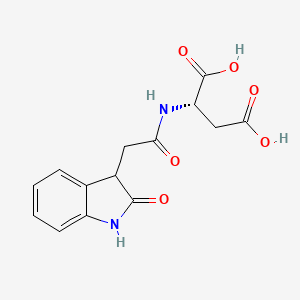

2-oxindole-3-acetyl-L-aspartic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O6 |

|---|---|

Molecular Weight |

306.27 g/mol |

IUPAC Name |

(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]butanedioic acid |

InChI |

InChI=1S/C14H14N2O6/c17-11(15-10(14(21)22)6-12(18)19)5-8-7-3-1-2-4-9(7)16-13(8)20/h1-4,8,10H,5-6H2,(H,15,17)(H,16,20)(H,18,19)(H,21,22)/t8?,10-/m0/s1 |

InChI Key |

SDOOMIWSQMGJCL-HTLJXXAVSA-N |

SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CC(=O)O)C(=O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 2 Oxindole 3 Acetyl L Aspartic Acid

Precursor Compounds and Initial Conjugation Reactions

The journey to 2-oxindole-3-acetyl-L-aspartic acid begins with the modification of the primary auxin, indole-3-acetic acid (IAA), through conjugation with amino acids. This initial step creates the direct substrate for the subsequent oxidation reaction.

Indole-3-acetyl-L-aspartic acid (IAA-Asp) is a major conjugated form of auxin and serves as the direct precursor to this compound. nih.govebi.ac.uk Studies have shown that when plants are supplied with exogenous IAA, there is a notable increase in the concentration of IAA-Asp, which is then followed by the formation of this compound, also known as oxIAA-Asp. nih.govfrontiersin.org Feeding experiments using labeled compounds have confirmed that IAA-Asp is the precursor of these oxidized conjugates, and the oxidation of IAA-Asp appears to be a rate-limiting step in this metabolic pathway. ebi.ac.uk In Arabidopsis plants, for example, supplementation with IAA leads to the accumulation of both IAA-Asp and oxIAA-Asp. nih.gov This precursor-product relationship highlights a crucial pathway for irreversible auxin inactivation.

The formation of IAA-amino acid conjugates is catalyzed by a family of enzymes known as GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases. researchgate.netnih.govmdpi.com These enzymes facilitate the ATP-dependent formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid. mdpi.comresearchgate.net The GH3 family is divided into different groups based on their substrate specificity. mdpi.com Group II GH3 enzymes are primarily responsible for conjugating IAA to various amino acids, thereby playing a pivotal role in controlling the levels of free, active auxin. mdpi.com

The process involves a two-step reaction. First, the GH3 enzyme adenylates the IAA molecule, forming an IAA-AMP intermediate and releasing pyrophosphate. mdpi.com In the second step, an amino acid, such as L-aspartic acid, displaces the AMP to form the final IAA-Asp conjugate. mdpi.com In pea plants, IAA-Asp is a predominant amide conjugate of auxin. researchgate.net The activity of these GH3 enzymes is crucial, as the conjugation of IAA with aspartate or glutamate (B1630785) typically marks the hormone for degradation. pnas.org

Besides aspartic acid, GH3 enzymes can conjugate IAA to a variety of other amino acids. The specific amino acid attached to IAA influences the fate of the conjugate. pnas.org For instance, while conjugation with aspartate and glutamate generally leads to degradation, conjugates with alanine (B10760859) (IAA-Ala) and valine (IAA-Val) can be hydrolyzed back to free IAA, serving as inactive storage forms. pnas.org

The most abundant IAA-amino acid conjugates found in many plant species are indole-3-acetyl-aspartic acid (IAA-Asp) and indole-3-acetyl-glutamic acid (IAA-Glu). nih.gov However, other conjugates such as indole-3-acetyl-leucine (IAA-Leu) and indole-3-acetyl-phenylalanine (B1229024) (IAA-Phe) have also been identified. nih.govfrontiersin.org The stability of these different conjugates towards oxidation can vary. A study using horseradish peroxidase showed that IAA conjugates with polar amino acids like aspartic acid, glutamic acid, and glycine (B1666218) were more resistant to oxidation compared to those with more hydrophobic amino acids like leucine (B10760876) and valine. nih.govnih.gov This suggests that the nature of the conjugated amino acid can influence the rate and likelihood of subsequent oxidation.

Table 1: Fate of Different IAA-Amino Acid Conjugates This interactive table summarizes the primary roles of various IAA-amino acid conjugates.

| Conjugate | Primary Fate | Reference |

|---|---|---|

| IAA-Aspartate | Degradation | pnas.org |

| IAA-Glutamate | Degradation | pnas.org |

| IAA-Alanine | Inactive Storage (hydrolyzable) | pnas.org |

| IAA-Valine | Inactive Storage (hydrolyzable) | pnas.org |

Oxidative Conversion Mechanisms

Following the initial conjugation, the pathway culminates in the oxidation of the indole (B1671886) ring of the IAA-amino acid conjugate, leading to the formation of the final catabolite.

The conversion of IAA-Asp to this compound (oxIAA-Asp) is an enzymatic oxidative process. nih.gov This reaction represents a key step in the irreversible catabolism of auxin. nih.gov Previously, the conjugation of IAA and its oxidation were considered separate pathways for auxin inactivation. nih.gov However, more recent evidence has established a direct link, showing that the oxidation of IAA-amino acid conjugates is a significant route for auxin degradation. nih.govnih.gov

Studies on tobacco cells and Arabidopsis plants have demonstrated that a decrease in the activity of specific oxidizing enzymes leads to a significant reduction in the levels of oxIAA-Asp, while the concentration of its precursor, IAA-Asp, increases. nih.gov This confirms that the oxidation of the conjugate is a critical downstream event in the auxin degradation cascade. nih.gov

The primary enzyme responsible for the oxidation of both free IAA and its amino acid conjugates is DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1). nih.govpnas.orgoup.com DAO1 is a 2-oxoglutarate-dependent dioxygenase that catalyzes the conversion of IAA to 2-oxindole-3-acetic acid (oxIAA). pnas.orgpnas.org

Crucially, DAO1 also exhibits activity on IAA-amino acid conjugates. nih.gov Enzyme assays using DAO1 produced in bacterial cultures have directly confirmed its ability to oxidize IAA-Asp to oxIAA-Asp. nih.govnih.gov In Arabidopsis, DAO1 is considered the major regulator of auxin degradation to its oxindole (B195798) forms. pnas.org The disruption of DAO1 function results in substantially lower levels of oxIAA and oxIAA-Asp, further cementing its role in this specific oxidative step. nih.govpnas.org The DAO1-mediated oxidation pathway acts in concert with the GH3 conjugation pathway to maintain auxin homeostasis in plants. pnas.org

Table 2: Key Enzymes in the Formation of this compound This interactive table outlines the enzymes and their functions in the biosynthesis pathway.

| Enzyme | Function | Reference |

|---|---|---|

| GRETCHEN HAGEN 3 (GH3) Synthetases | Catalyze the conjugation of IAA with L-aspartic acid to form IAA-Asp. | researchgate.netmdpi.com |

| DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) | Catalyzes the oxidation of IAA-Asp to this compound. | nih.govpnas.org |

Molecular Mechanism of DAO1 Activity on IAA-Amino Acid Conjugates

The formation of this compound is a critical step in the irreversible degradation of IAA. This reaction is catalyzed by the enzyme DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1). nasa.govnih.gov The metabolic pathway does not begin with the oxidation of free IAA, but rather with its conjugation to an amino acid, in this case, aspartate, a reaction mediated by GRETCHEN HAGEN 3 (GH3) enzymes. nih.govnih.gov The resulting IAA-aspartate (IAA-Asp) conjugate then serves as the preferred substrate for DAO1. nih.govox.ac.ukfrontiersin.org

DAO1 is a 2-oxoglutarate-dependent Fe(II) dioxygenase that catalyzes the oxidation of the indole ring of the IAA-Asp conjugate at the C2 position, yielding this compound (oxIAA-Asp). nasa.govnih.gov In vitro enzyme assays have confirmed that recombinant AtDAO1 (from Arabidopsis thaliana) can efficiently catalyze the oxidation of IAA-Asp. nasa.gov Studies on dao1 mutants in both Arabidopsis and tobacco BY-2 cells provide compelling in vivo evidence for this function. These mutants exhibit significantly lower levels of oxIAA and its derivatives, including oxIAA-Asp, while accumulating higher levels of IAA-amino acid conjugates like IAA-Asp. nasa.govresearchgate.net This demonstrates that DAO1 is the primary enzyme for this oxidative step.

Research on the rice homolog, OsDAO, suggests an allosteric regulation mechanism where the presence of IAA promotes the enzyme's multimerization from a monomer to a more active dimeric form, which shows a higher reaction rate and affinity for the substrate. nasa.gov While the precise catalytic mechanism at the active site is still under detailed investigation, sequence analyses have identified conserved dioxygenase domains and putative iron-binding residues essential for its function. frontiersin.org

Subsequent Metabolic Transformations

Once formed, this compound is not an endpoint metabolite but is subject to further enzymatic modifications that continue the catabolic cascade. These transformations primarily involve hydrolysis of the amino acid conjugate, followed by potential further oxidation or glucosylation of the resulting core molecule.

Hydrolysis of this compound to 2-Oxindole-3-acetic Acid (OxIAA)

The next crucial step in the catabolism of this compound is the cleavage of the amide bond that links the 2-oxindole-3-acetyl group to the aspartic acid moiety. This hydrolytic reaction releases the amino acid and yields the core catabolite, 2-oxindole-3-acetic acid (OxIAA). nih.govox.ac.ukfrontiersin.org This step effectively separates the auxin-derived portion from the conjugating amino acid, marking a key point in the degradation pathway. OxIAA itself is recognized as a major, biologically inactive catabolite of IAA found in numerous plant species, including Zea mays and Arabidopsis. nih.govnih.gov

Role of Amido Hydrolases (e.g., ILR1/ILL) in Hydrolytic Cleavage

The enzymatic hydrolysis of this compound is performed by a specific group of enzymes known as amido hydrolases. nih.govox.ac.uk In Arabidopsis, this role is primarily carried out by members of the IAA-LEU RESISTANT1 (ILR1)/ILR1-LIKE (ILL) family. nih.govox.ac.uk These enzymes were initially characterized by their ability to hydrolyze IAA-amino acid conjugates to release free, active IAA. However, recent research has revealed their crucial role in the catabolic pathway by demonstrating that they also efficiently hydrolyze oxidized conjugates. nih.govox.ac.uk Therefore, the GH3-DAO1-ILR1/ILL pathway represents a consolidated route for auxin inactivation, where conjugation, oxidation, and subsequent hydrolysis are sequential steps performed by these distinct enzyme families. ox.ac.uk

Further Oxidation Pathways of OxIAA (e.g., to 3-hydroxy-oxIAA)

Following its formation from the hydrolysis of oxIAA-Asp, OxIAA can undergo further oxidative modifications. In Arabidopsis, OxIAA can be hydroxylated to form 3-hydroxy-2-oxindole-3-acetic acid (dioxIAA). nih.govox.ac.ukfrontiersin.org This additional oxidation step further modifies the structure of the degraded auxin molecule.

Interestingly, a different hydroxylation pattern is observed in Zea mays (maize). In maize seedlings, the principal catabolic route involves the conversion of OxIAA to 7-hydroxy-2-oxindole-3-acetic acid. nih.govnih.gov This demonstrates that while the core pathway of oxidation to OxIAA is conserved, subsequent modifications can be species-specific. The specific enzymes that catalyze these hydroxylation events, such as a particular cytochrome P450, have not yet been definitively identified. nih.govnih.gov

Glucosylation of OxIAA and Other OxIAA-Amino Acid Conjugates

Glucosylation is another common modification in the metabolism of plant hormones, often serving to increase water solubility and facilitate transport or sequestration. The primary catabolite, OxIAA, is a key target for this process. In Arabidopsis, OxIAA is readily converted to 2-oxindole-3-acetyl-1-O-ß-D-glucose (oxIAA-glc). nih.govmsu.ru This reaction is catalyzed by the UDP-glucosyltransferase UGT74D1. ebi.ac.uk Studies on ugt74d1 mutants show a dramatic reduction in oxIAA-glc levels and a corresponding increase in free OxIAA, confirming the enzyme's major role in this conversion. ebi.ac.uk

Furthermore, the hydroxylated forms of OxIAA can also be glucosylated. In maize, 7-hydroxy-OxIAA is further metabolized to 7-hydroxy-2-oxindole-3-acetic acid-glucoside, which is a major endogenous metabolite in the seedlings. nih.govnih.gov Based on current research, there is no clear evidence for the direct glucosylation of this compound or other oxIAA-amino acid conjugates. The established pathway involves hydrolysis to OxIAA first, followed by glucosylation of the resulting OxIAA or its hydroxylated derivatives.

Research Findings in Data Tables

The following tables summarize key research findings on the metabolic pathway involving this compound, based on metabolite analysis in various genetic backgrounds of Arabidopsis thaliana.

Table 1: Relative Abundance of Auxin Metabolites in dao1 Mutant vs. Wild Type (WT)

This table illustrates the impact of DAO1 disruption on major auxin metabolites. Data is presented as fold-change in the dao1-1 mutant compared to the wild type.

| Metabolite | Fold Change in dao1-1 vs. WT | Reference |

| IAA-Asp | ~280-fold increase | nih.gov |

| IAA-Glu | ~46-fold increase | nih.gov |

| oxIAA | Significant reduction | nih.gov |

| oxIAA-glc | Significant reduction | nih.gov |

| oxIAA-Asp | ~10-fold decrease | researchgate.net |

This interactive table demonstrates that the loss of DAO1 function leads to a significant buildup of its substrates (IAA-amino acid conjugates) and a sharp decrease in its direct and downstream products (oxIAA, oxIAA-glc, and oxIAA-Asp).

Table 2: Effect of UGT74D1 Mutation on OxIAA and its Glucoside

This table shows the changes in metabolite levels in a ugt74d1 mutant compared to the wild type, highlighting the enzyme's role in OxIAA glucosylation.

| Metabolite | Change in ugt74d1 vs. WT | Reference |

| OxIAA | 2.5-fold increase | ebi.ac.uk |

| OxIAA-Glc | 85% decrease | ebi.ac.uk |

This interactive table confirms that UGT74D1 is the primary enzyme responsible for converting OxIAA to OxIAA-Glc.

Occurrence, Distribution, and Dynamic Regulation of 2 Oxindole 3 Acetyl L Aspartic Acid

Endogenous Presence Across Plant Species

2-oxindole-3-acetyl-L-aspartic acid is an endogenous metabolite found in a variety of plant species. Its formation is part of a key pathway for inactivating auxin, where IAA is first conjugated to the amino acid aspartate to form indole-3-acetyl-L-aspartic acid (IAA-Asp) and then irreversibly oxidized. nih.govfrontiersin.org

The occurrence of this compound has been confirmed in numerous angiosperms, though its abundance relative to other auxin metabolites differs significantly.

Arabidopsis thaliana : In this model plant, this compound is present, but its conjugate with glutamate (B1630785), oxIAA-Glu, is generally the more abundant form. nih.govfrontiersin.orgnih.gov Measured levels of this compound are approximately 16 pmol·g⁻¹ fresh weight (FW) in shoots and 11 pmol·g⁻¹ FW in roots. nih.gov Its formation can be induced by supplementing plants with exogenous IAA. frontiersin.orgresearchgate.net

Pisum sativum (Pea) : In pea seedlings, this compound is the most abundant 2-oxindole-3-acetic acid (oxIAA) conjugate. nih.govfrontiersin.org It is a major metabolite, particularly in the cotyledons where concentrations can be exceptionally high. nih.govfrontiersin.orgnih.gov The compound has also been identified in immature pea seeds. nih.gov

Triticum aestivum (Wheat) : The presence of this compound is tissue-dependent in wheat. It has been detected in the roots of seedlings, but its levels were below the limit of detection in both shoots and cotyledons. nih.govnih.gov

Zea mays (Maize) : This compound is a naturally occurring metabolite in maize shoot and endosperm tissues. nih.gov Its distribution pattern across different tissues is similar to that in pea, but the concentrations are much lower, at picomolar levels. nih.govfrontiersin.orgnih.gov

Populus tremula (Aspen) : The formation of this compound has been observed in aspen. The application of exogenous IAA to branches led to an initial increase in its precursor, IAA-Asp, followed by the subsequent formation of this compound. nih.govfrontiersin.org

Rice (Oryza sativa) : The endogenous presence of this compound has been confirmed in the roots of rice plants. nih.gov

Lychee (Litchi chinensis) : This compound has been identified as an endogenous metabolite in various parts of the lychee plant, including the leaves, flowers, and ovaries. nih.gov

Conifers : Research on Scots pine (Pinus sylvestris) has identified both 2-oxindole-3-acetic acid (oxIAA) and indole-3-acetyl-L-aspartic acid (IAA-Asp) as endogenous compounds, indicating that the pathway leading to the formation of this compound is active in this conifer species. ebi.ac.uk

Aquatic Plants : Specific research identifying the endogenous presence of this compound in aquatic plants is limited. However, it has been noted that the GH3-ILR1-DAO pathway, which is responsible for its formation, may not operate in non-flowering plants, a group that includes some aquatic species. nih.govfrontiersin.org

Tissue-Specific and Organ-Specific Accumulation Patterns

The distribution of this compound is highly regulated, leading to significant variations in its concentration among different plant organs and tissues.

Quantitative studies have revealed distinct accumulation patterns of this compound in various plant parts. nih.govnih.gov

Roots : The compound is consistently detected in the roots of diverse species, including Arabidopsis, pea, wheat, maize, and rice. nih.govnih.gov In Arabidopsis roots, the concentration gradient of oxIAA, the de-conjugated form of this compound, closely mirrors the gradient of IAA itself, suggesting a direct role in regulating local auxin levels. researchgate.net

Shoots : It is found in the shoots of Arabidopsis, pea, and maize. nih.gov However, in wheat seedlings, its concentration in the shoots was below the detection limit. nih.govnih.gov

Cotyledons : Cotyledons can be major sites of accumulation. In pea, this compound is the dominant auxin metabolite, reaching levels of nearly 300 nmol·g⁻¹ FW. nih.gov It is also present in maize cotyledons but was not detected in those of wheat. nih.govnih.gov

Developing Tissues : The compound is present in developing reproductive tissues, such as the flowers and ovaries of lychee, and in immature seeds of the garden pea. nih.govnih.gov

| Plant Species | Tissue | Concentration (pmol·g⁻¹ FW) | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Shoots | 16 | nih.gov |

| Arabidopsis thaliana | Roots | 11 | nih.gov |

| Pisum sativum (Pea) | Cotyledons | ~300,000 (300 nmol·g⁻¹) | nih.gov |

| Pisum sativum (Pea) | Shoots | Detected, variable | nih.gov |

| Pisum sativum (Pea) | Roots | Detected, variable | nih.gov |

| Triticum aestivum (Wheat) | Roots | Detected, low levels | nih.govnih.gov |

| Triticum aestivum (Wheat) | Shoots | Not Detected | nih.govnih.gov |

| Triticum aestivum (Wheat) | Cotyledons | Not Detected | nih.govnih.gov |

| Zea mays (Maize) | Roots, Shoots, Cotyledons | Detected, picomolar levels | nih.govnih.gov |

Within an organ, the regulation of auxin catabolism can be even more fine-tuned. In the Arabidopsis root apex, there is a cell type–specific regulation of oxIAA levels. researchgate.net The highest concentrations of oxIAA are found in the root cap, columella, columella initials, and the quiescent center. This localization suggests that these specific cell types serve as active sites for the inactivation and removal of auxin, which is crucial for maintaining the auxin gradients necessary for proper root development. researchgate.net

Developmental Dynamics and Environmental Responses

The levels of this compound are not static but change in response to developmental cues and external stimuli.

| Species | Observation | Reference |

|---|---|---|

| Pisum sativum (Pea) | Levels are highest at the earliest seedling stage and decline during growth in both roots and shoots. | nih.gov |

| Triticum aestivum (Wheat) | Concentration in roots decreases with increasing developmental stage. | nih.gov |

| Zea mays (Maize) | Levels are highest at the earliest seedling stage and decline during growth. | nih.gov |

| Pinus sylvestris (Scots Pine) | Accumulation begins 4 days after seed imbibition, linked to the start of active IAA metabolism. | ebi.ac.uk |

Changes in Levels During Seedling Development and Growth Stages

The concentration of this compound (oxIAA-Asp), a key catabolite of the plant hormone indole-3-acetic acid (IAA), exhibits dynamic changes during seedling development and varies significantly across different plant species and tissues. Quantitative analyses have revealed distinct patterns of oxIAA-Asp accumulation in various plant models, including Arabidopsis thaliana, pea (Pisum sativum L.), maize (Zea mays L.), and wheat (Triticum aestivum L.).

In Arabidopsis, oxIAA-Asp is present in relatively low quantities in both shoots and roots during early seedling growth. At growth stage 1.0 (when cotyledons are fully opened), the levels are approximately 16 pmol·g⁻¹ FW in shoots and 11 pmol·g⁻¹ FW in roots. A general trend observed in Arabidopsis shoots is a decrease in the content of auxin metabolites, including oxIAA-Asp, as the seedling develops from stage 1.0 to stage 1.2 (fully developed first two true leaves). In contrast, the auxin metabolome in the roots does not show significant changes during this early development.

Pea seedlings, on the other hand, show a remarkably high accumulation of oxIAA-amino acid conjugates, with oxIAA-Asp being the most abundant. In pea cotyledons at growth stage 1.0, oxIAA-Asp concentrations can reach nearly 300 nmol·g⁻¹ FW. During seedling development, the concentration of oxIAA-Asp in pea roots is highest at stage 1.0 and gradually decreases by stage 1.2. A similar declining trend is observed in the shoots, where the highest levels of oxIAA conjugates are found at the earliest stage (1.0).

In monocotyledonous species like maize and wheat, oxIAA-Asp is also detected, although its distribution and abundance differ from dicots. In maize, endogenous levels of oxIAA-Asp at growth stage 1.0 show a pattern of accumulation with the highest concentrations in the roots, followed by the shoots and then the cotyledons. Similarly, in wheat roots, the concentration of oxIAA-amino acid conjugates, including oxIAA-Asp, decreases as the seedling develops.

The following interactive table summarizes the endogenous levels of this compound in different plant species and tissues at growth stage 1.0.

Response to Altered Auxin Availability (e.g., Auxin Starvation)

The biosynthesis of this compound is tightly linked to the availability of its precursor, indole-3-acetic acid (IAA). Consequently, conditions of altered auxin availability, such as auxin starvation, have a profound impact on the levels of this catabolite.

Research using tobacco BY-2 cell cultures, which are dependent on an external supply of auxin for their proliferation, has provided direct insights into the effects of auxin starvation. In these cells, N-(2-oxindole-3-acetyl)-L-aspartic acid is the most abundant auxin metabolite under normal, auxin-supplemented conditions. However, when these cells are deprived of auxin, there is a dramatic decrease in the concentration of oxIAA-Asp.

This reduction in oxIAA-Asp levels under auxin starvation is not merely a consequence of substrate limitation. Transcriptomic and proteomic analyses have revealed that auxin starvation leads to a significant downregulation of the DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) enzyme, at both the transcript and protein levels. DAO1 is the key enzyme responsible for the oxidation of IAA-amino acid conjugates, including IAA-aspartate, to form their corresponding 2-oxindole derivatives. Therefore, the reduced availability of auxin actively suppresses the expression of the enzymatic machinery required for its own catabolism into oxIAA-Asp. This regulatory feedback loop ensures that when auxin levels are low, the irreversible degradation of the remaining auxin pool is minimized.

Conversely, the application of exogenous IAA has been shown to lead to an accumulation of endogenous IAA-Asp and subsequently, the formation of oxIAA-Asp in various plant systems, including Arabidopsis and aspen (Populus tremula L.). This further underscores the direct relationship between auxin availability and the production of this compound.

Role in Auxin Homeostasis Maintenance under Varying Physiological Conditions

The formation of this compound is a critical component of the mechanism that maintains auxin homeostasis in plants. This process represents an irreversible inactivation of auxin, thereby providing a means to permanently remove excess active hormone from the cellular pool. The pathway involves the initial conjugation of IAA to aspartic acid by enzymes of the GRETCHEN HAGEN 3 (GH3) family, followed by the irreversible oxidation of the resulting IAA-aspartate by the DAO1 enzyme to form oxIAA-Asp.

This catabolic pathway is a key mechanism for maintaining appropriate cellular auxin levels, which is essential for the coordination of numerous developmental processes and responses to environmental stimuli. By irreversibly degrading auxin, the formation of oxIAA-Asp prevents the over-accumulation of the hormone, which can be inhibitory or detrimental to normal growth and development.

The maintenance of auxin homeostasis via this pathway is crucial under varying physiological conditions. For instance, the expression of various GH3 genes is known to be induced by a range of abiotic stresses, including drought, salinity, and cold. This suggests that under such stress conditions, the capacity to conjugate and subsequently inactivate auxin is enhanced, likely as a part of the plant's adaptive response to modulate growth in unfavorable environments.

Furthermore, studies on Arabidopsis grown under sole ammonium (NH₄⁺) nutrition, a stressful condition that affects root development, have shown alterations in the expression of genes related to auxin metabolism. In response to NH₄⁺ nutrition, the transcript level of DAO1 was found to be induced in the roots. This suggests an accelerated turnover of auxin in the roots under these conditions, which could be a mechanism to adjust root architecture to the specific nutritional stress.

While direct measurements of this compound levels under a wide range of specific abiotic stresses are not extensively documented, the regulation of the key enzymes involved in its formation (GH3s and DAO1) by various environmental cues points to its integral role in modulating auxin homeostasis to allow for developmental plasticity in response to a changing environment.

Analytical Methodologies for 2 Oxindole 3 Acetyl L Aspartic Acid Quantification

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) has become the cornerstone for the analysis of plant hormones, offering unparalleled sensitivity and selectivity. youtube.com When combined with chromatographic techniques, it allows for the reliable identification and quantification of specific analytes within intricate biological extracts.

The combination of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is the most widely utilized and effective method for the analysis of auxins and their metabolites, including 2-oxindole-3-acetyl-L-aspartic acid. nih.gov This technique offers robust, sensitive, and specific quantification.

Recent studies have focused on developing and optimizing LC-MS/MS protocols for the comprehensive profiling of auxin metabolites. nih.govfrontiersin.org In a typical application, an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system is connected to a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. nih.gov The analysis can be performed using both positive and negative ESI modes to detect a wide range of compounds. nih.gov For instance, a method was developed for the determination of IAA metabolites in various plant models, including Arabidopsis thaliana, pea, wheat, and maize. nih.govfrontiersin.org The structure of these metabolites is often elucidated and quantified using the multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. researchgate.net

Key parameters for a successful HPLC-MS/MS analysis are meticulously optimized. nih.gov This includes the chromatographic conditions and the mass spectrometer settings to ensure the best possible sensitivity and peak shape. lcms.cz

Table 1: Example of Optimized HPLC-MS/MS Instrument Parameters

| Parameter | Setting |

| HPLC System | Shimadzu LC-30 Nexera or equivalent |

| Mass Spectrometer | LCMS-8060NX or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative Switching |

| Column Temperature | 40°C |

| Injection Volume | 10 μL |

| Nebulizer Pressure | 25 psi |

| Drying Gas Flow & Temp. | 14 L/min, 130°C |

| Sheath Gas Flow & Temp. | 12 L/min, 400°C |

| Capillary Voltage | 2.8 kV (positive), 3.0 kV (negative) |

| Nozzle Voltage | 0 V |

This table presents a compilation of typical parameters and does not represent a single, specific analysis but rather a composite of common settings found in the literature. nih.govlcms.cz

While LC-MS/MS is more common for analyzing non-volatile auxin conjugates, Gas Chromatography-Mass Spectrometry (GC-MS) has also been a valuable tool, particularly for the analysis of the parent compound, 2-oxindole-3-acetic acid, and other related molecules. ebi.ac.uk For GC-MS analysis, non-volatile compounds like amino acid conjugates must first undergo a chemical derivatization step to increase their volatility. A common procedure is trimethylsilylation, which converts polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) derivatives. ebi.ac.uk

Identification using GC-MS is based on the compound's retention time on the GC column and the unique mass spectrum generated upon ionization. ebi.ac.uk While powerful, the need for derivatization can introduce additional steps and potential variability into the analytical workflow. For complex molecules like this compound, direct analysis by LC-MS/MS is often preferred.

Table 2: Example of GC-MS Parameters for a Related Derivatized Compound

| Parameter | Setting |

| Compound | N-Acetyl-L-aspartic acid (3 TMS derivative) |

| Column Type | 5%-phenyl-95%-dimethylpolysiloxane capillary |

| Retention Index | 1662.57 |

| Derivative Formula | C15H33NO5Si3 |

This table is based on data for a structurally related compound and illustrates the type of parameters used in GC-MS analysis. hmdb.ca

For accurate and absolute quantification in mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard. eurisotop.com These standards are molecules that are chemically identical to the analyte of interest but contain one or more heavy isotopes (e.g., ¹³C, ¹⁵N, D). lumiprobe.com

In the analysis of this compound, a stable isotope-labeled analog, such as oxIAA-[¹³C₄,¹⁵N]Asp, is added to the sample at a known concentration at the very beginning of the extraction procedure. nih.gov Because the labeled standard has nearly identical physicochemical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. eurisotop.com However, it is distinguished by its higher mass. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, any loss of analyte during sample preparation and analysis can be precisely compensated for. This isotope dilution method allows for highly accurate and reproducible quantification. nih.gov

The importance of using a corresponding isotopically labeled standard for each analyte is critical; using a closely-eluting but non-identical standard may not fully compensate for analyte losses, potentially reducing accuracy. nih.gov

Sample Preparation and Extraction Techniques

The goal of sample preparation is to efficiently extract the target analytes from the complex plant matrix and remove interfering substances that could compromise the final analysis. youtube.com

In recent years, a trend towards miniaturization and reduced solvent consumption has led to the development of micro-scale solid-phase extraction techniques. frontiersin.org Among these, in-tip micro-solid-phase extraction (in-tip μSPE) has been successfully optimized for the purification of auxins and their metabolites. nih.govfrontiersin.org

This method utilizes a small amount of solid-phase extraction sorbent, typically a reverse-phase material, packed into a pipette tip. researchgate.net The entire extraction and purification process, from loading the crude extract to washing away impurities and eluting the purified analytes, is performed within this tip. This approach is not only solvent-efficient but also suitable for high-throughput processing, allowing many samples to be prepared in parallel. researchgate.net Research has shown that an optimized in-tip μSPE protocol combined with HPLC-MS/MS is highly effective for the quantitative determination of 2-oxindole-3-acetic acid amides, including this compound. nih.govfrontiersin.org

Plant species and even different organs within the same plant can have vastly different biochemical compositions, creating unique matrix effects that can interfere with quantification. nih.gov Therefore, extraction protocols must be carefully optimized for different plant materials.

For the analysis of this compound and related metabolites, researchers have developed protocols applicable to a range of species, including Arabidopsis, pea, maize, and wheat. nih.gov The process typically begins with homogenizing a small amount of frozen plant tissue (e.g., 3-10 mg fresh weight) in a cold extraction buffer, such as a sodium phosphate (B84403) buffer, to which the internal standards are added. nih.gov The amount of tissue and the volume of extraction buffer may be adjusted depending on the specific plant part being analyzed (e.g., roots versus shoots). nih.gov Following initial extraction, purification steps like in-tip μSPE are employed to clean the sample before LC-MS/MS analysis. nih.gov This careful optimization ensures that the method is robust and applicable across diverse and distantly related plant species. researchgate.net

Complementary Detection Methods

In addition to mass spectrometry-based techniques, other analytical methodologies offer valuable complementary approaches for the quantification and study of this compound. These methods can be particularly useful for high-throughput screening or when alternative detection principles are advantageous.

Capillary Electrophoresis with Fluorescence Detection

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their electrophoretic mobility in an electric field. When coupled with fluorescence detection (CE-LIF), it becomes an exceptionally sensitive analytical tool, capable of detecting analytes at very low concentrations.

While direct CE-LIF analysis of this compound has not been extensively documented in publicly available research, the principles of the technique are well-suited for its quantification. The methodology would typically involve derivatization of the molecule with a fluorescent tag. Since this compound possesses a primary amine group on its aspartic acid moiety, it can be readily labeled with amine-reactive fluorescent dyes.

A potential workflow for the analysis of this compound using CE-LIF would involve:

Derivatization: The sample containing this compound would be reacted with a fluorescent labeling agent. Common reagents for labeling primary amines include 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or 3-(4-carboxybenzoyl)-2-quinoline-carboxaldehyde (CBQCA). nih.govnih.gov This reaction creates a fluorescent derivative of the target molecule.

Separation: The derivatized sample is injected into a capillary filled with a background electrolyte (BGE). Application of a high voltage across the capillary causes the negatively charged fluorescent derivative of this compound to migrate towards the anode at a characteristic velocity, separating it from other components in the sample matrix.

Detection: As the separated fluorescent analyte passes a detection window near the end of the capillary, it is excited by a laser of a specific wavelength. The emitted fluorescence is then captured by a sensitive detector, such as a photomultiplier tube. The intensity of the fluorescence signal is proportional to the concentration of the analyte.

The high separation efficiency of CE allows for the resolution of the target analyte from structurally similar compounds, and the sensitivity of LIF detection enables quantification at picomolar to nanomolar concentrations. nih.gov

Table 1: Potential CE-LIF Parameters for this compound Analysis

| Parameter | Potential Condition/Reagent | Purpose |

| Derivatizing Agent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | To render the analyte fluorescent for detection. |

| Background Electrolyte | Borate buffer (pH ~9.0) | To provide a stable environment for electrophoresis and maintain analyte charge. |

| Capillary | Fused-silica capillary (50 µm i.d.) | The separation channel for the electrophoretic run. |

| Injection Mode | Hydrodynamic or electrokinetic injection | To introduce a precise volume of the sample into the capillary. |

| Separation Voltage | 15-25 kV | To drive the separation of the analytes. |

| Detection | Laser-Induced Fluorescence (e.g., 488 nm excitation) | To excite the fluorescently labeled analyte and detect the emitted light. |

This table presents a hypothetical set of conditions based on established CE-LIF methods for similar amine-containing molecules.

Biochemical Assays for Screening Enzyme Activity in Recombinant Systems

Biochemical assays are indispensable for studying the enzymes involved in the metabolic pathways of this compound. These assays are particularly valuable for high-throughput screening of enzyme inhibitors or for characterizing the activity of enzymes expressed in recombinant systems. The enzymes responsible for the synthesis and modification of this compound include members of the GH3 (Gretchen Hagen 3) acyl-acid amido synthetase, dioxygenase, and amidohydrolase families.

Screening for GH3 Acyl-Acid Amido Synthetase Activity:

The formation of the amide bond between 2-oxindole-3-acetic acid (oxIAA) and L-aspartic acid would likely be catalyzed by a GH3 enzyme. A common method to assay GH3 activity involves a two-step reaction where the acyl acid (oxIAA) is first adenylated with the release of pyrophosphate (PPi), followed by the transfer of the acyl group to the amino acid. pnas.org

A fluorescence-based screening assay could be designed to detect the consumption of ATP or the production of PPi. For example, a coupled enzyme assay could link the production of PPi to a reaction that generates a fluorescent product. Alternatively, assays can be developed to directly measure the formation of the product, this compound, often using chromatographic methods like HPLC as a secondary screen for positive hits from a primary screen. In vitro and in planta analyses have been used to suggest that AtGH3.5 conjugates multiple auxins. pnas.org

Screening for Dioxygenase Activity:

The oxidation of indole-3-acetyl-L-aspartic acid to form this compound is catalyzed by a dioxygenase. biorxiv.org Screening for dioxygenase activity can be achieved using fluorescence-based methods. One approach is to use a substrate analog that becomes fluorescent upon oxidation. For instance, the oxidation of indole (B1671886) to the fluorescent species indoxyl has been used to assay for toluene (B28343) dioxygenase activity. nih.gov A similar strategy could be developed using a modified indole-3-acetyl-L-aspartic acid substrate that yields a fluorescent product upon oxidation of the indole ring.

Another generic assay for 2-oxoglutarate-dependent oxygenases monitors the depletion of the co-substrate 2-oxoglutarate. nih.gov This can be achieved by derivatizing the remaining 2-oxoglutarate with a reagent like o-phenylenediamine (B120857) to produce a fluorescent product. nih.gov A decrease in fluorescence compared to a control reaction would indicate enzyme activity.

Screening for Amidohydrolase Activity:

The hydrolysis of this compound back to 2-oxindole-3-acetic acid and L-aspartic acid would be carried out by an amidohydrolase. A fluorescence-based assay for amidohydrolase activity can be developed using a synthetic substrate where the amide bond links a fluorescent reporter group. For example, a fluorogenic substrate like arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA) has been used to continuously monitor fatty acid amide hydrolase (FAAH) activity. nih.gov Hydrolysis of the amide bond by the enzyme releases the highly fluorescent 7-amino, 4-methyl coumarin (AMC). A similar custom-synthesized substrate, such as 2-oxindole-3-acetyl-7-amino-4-methylcoumarin, could potentially be used to screen for amidohydrolases active on this compound.

Table 2: Principles of Biochemical Assays for Related Enzyme Activities

| Enzyme Class | Assay Principle | Detection Method | Example Application |

| GH3 Acyl-Acid Amido Synthetase | Measurement of PPi production from ATP during acyl-adenylate formation. | Coupled enzymatic reaction leading to a fluorescent or colorimetric product. | Screening for inhibitors of auxin-conjugating enzymes. biorxiv.org |

| Dioxygenase | Oxidation of a non-fluorescent substrate analog to a fluorescent product. | Fluorescence intensity measurement. | High-throughput screening of dioxygenase activity in bacterial lysates. nih.gov |

| Amidohydrolase | Hydrolysis of a fluorogenic substrate with a quenched fluorophore. | Measurement of the increase in fluorescence upon release of the fluorophore. | Screening for inhibitors of fatty acid amide hydrolase. nih.gov |

This table outlines general principles that can be adapted for enzymes involved in this compound metabolism.

Comparative Metabolomics and Evolutionary Perspectives

Diversity of OxIAA-Amino Acid Conjugates Across Plant Kingdom

The inactivation of the primary auxin, indole-3-acetic acid (IAA), often involves its conjugation to amino acids, followed by oxidation of the indole (B1671886) ring. nih.gov This creates a family of oxidized auxin-amino acid conjugates, known as oxIAA-AAs. frontiersin.org While conjugates of oxIAA with aspartate and glutamate (B1630785) were the first to be identified in plants, recent research has expanded this family, revealing a greater diversity than previously understood. nih.govnih.gov

Metabolic profiling across different plant species has revealed significant diversity in the types and quantities of oxIAA-amino acid conjugates. nih.gov Until recently, only oxIAA-Asp and oxIAA-glutamate (oxIAA-Glu) were confirmed as naturally occurring auxin catabolites. nih.gov However, two novel conjugates, oxIAA-leucine (oxIAA-Leu) and oxIAA-phenylalanine (oxIAA-Phe), have been identified, expanding the known repertoire of these metabolites. nih.govnih.gov

The distribution and abundance of these conjugates vary considerably among plant species and even within different tissues of the same plant. frontiersin.orgnih.gov For instance, in a study comparing four angiosperm models—Arabidopsis thaliana, pea (Pisum sativum), wheat (Triticum aestivum), and maize (Zea mays)—distinct profiles emerged. nih.gov In pea, oxIAA-amino acid conjugates were the predominant metabolites. frontiersin.org In contrast, Arabidopsis is dominated by the glucosylated form, oxIAA-glc. frontiersin.orgnih.gov

Specifically, in Arabidopsis, oxIAA-Glu is the major oxIAA-amino acid conjugate, with significantly higher levels in both shoots and roots compared to oxIAA-Asp. frontiersin.org In the grasses studied, wheat and maize, both oxIAA-Asp and oxIAA-Glu were detected, though not in all tissues. frontiersin.org The newly discovered oxIAA-Leu and oxIAA-Phe were found exclusively in cotyledon samples of pea and maize, respectively. nih.gov This species- and tissue-specific accumulation points to finely tuned regulatory mechanisms governing auxin catabolism.

Table 1: Distribution of oxIAA-Amino Acid Conjugates in Selected Plant Species

| Conjugate | Arabidopsis thaliana | Pea (Pisum sativum) | Wheat (Triticum aestivum) | Maize (Zea mays) |

|---|---|---|---|---|

| oxIAA-Aspartate (oxIAA-Asp) | Detected (lower than oxIAA-Glu) frontiersin.org | Detected nih.gov | Detected (Roots) frontiersin.org | Detected (Roots, Cotyledons) frontiersin.org |

| oxIAA-Glutamate (oxIAA-Glu) | Major oxIAA-AA conjugate frontiersin.org | Detected nih.gov | Detected (Roots) frontiersin.org | Detected (Roots, Cotyledons) frontiersin.org |

| oxIAA-Leucine (oxIAA-Leu) | Not Detected nih.gov | Detected (Cotyledons) nih.gov | Not Detected nih.gov | Not Detected nih.gov |

| oxIAA-Phenylalanine (oxIAA-Phe) | Not Detected nih.gov | Detected (Cotyledons) nih.gov | Not Detected nih.gov | Detected (Cotyledons) nih.gov |

The strategies for auxin inactivation show significant divergence across the plant kingdom, particularly between flowering plants (angiosperms) and non-flowering plants like gymnosperms. nih.govyoutube.com In angiosperms such as Arabidopsis, a major pathway for irreversible auxin inactivation involves initial conjugation to amino acids by GRETCHEN HAGEN 3 (GH3) enzymes, followed by oxidation. frontiersin.orgplantae.org

Conversely, evidence suggests that this specific GH3-ILR1-DAO pathway does not operate in non-flowering plants. frontiersin.orgnih.gov Gymnosperms appear to rely more heavily on the conjugation of both IAA and its oxidized form, oxIAA, with amino acids as their primary means of auxin inactivation. nih.gov This indicates that while the fundamental processes of conjugation and oxidation are conserved, their specific implementation and relative importance have evolved differently in various plant lineages. nih.gov In monocots, for example, IAA predominantly exists as ester conjugates, whereas amide conjugates are more common in Arabidopsis. frontiersin.orgnih.gov

Evolutionary Conservation and Diversification of Auxin Catabolic Mechanisms

The mechanisms for regulating auxin levels are ancient, with roots tracing back to early land plants. oup.com The oxidation of IAA to 2-oxindole-3-acetic acid (oxIAA) is considered a primary and evolutionarily early catabolic pathway, being a predominant mechanism in bryophytes as well as angiosperms. oup.compnas.org This suggests that the machinery for IAA oxidation was established early in the evolution of land plants. oup.com

While oxidation appears to be a conserved core mechanism, the pathways involving conjugation have undergone significant diversification. oup.com The variety and levels of IAA conjugates in early land plants are fewer compared to those found in angiosperms. oup.com The expansion and specialization of enzyme families like the GH3 amidosynthetases in flowering plants allowed for the development of more complex and finely-tuned regulatory networks. escholarship.org This evolutionary diversification enabled plants to utilize different amino acids for conjugation, leading to the varied metabolite profiles seen across species today. nih.gov The evolution of these pathways reflects the increasing complexity of developmental processes that require precise spatial and temporal control of auxin gradients. pnas.orgnih.gov

Interconnection of Oxidation and Conjugation Pathways in Auxin Homeostasis

Once viewed as separate routes, auxin oxidation and conjugation are now understood to be intricately interconnected pathways for managing IAA levels. nih.govpnas.org A key model, particularly in Arabidopsis, posits that the primary route for irreversible auxin degradation begins with conjugation. escholarship.orgnih.gov In this pathway, IAA is first converted to amino acid conjugates like IAA-Asp and IAA-Glu by GH3 enzymes. escholarship.orgresearchgate.net These conjugates can be considered temporary storage forms, as they can be hydrolyzed back to free IAA by amidohydrolases of the ILR1/ILL family. nih.govresearchgate.net

However, for irreversible inactivation, these IAA-amino acid conjugates are oxidized by DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzymes to form 2-oxindole-3-acetyl-amino acid conjugates (oxIAA-AAs), such as oxIAA-Asp. escholarship.orgnih.gov These oxidized conjugates are then hydrolyzed by the same ILR1/ILL enzymes to release the inactive catabolite, oxIAA. escholarship.orgnih.gov This establishes a complete pathway where conjugation precedes oxidation, defining a central mechanism for auxin inactivation and homeostasis in plant development. escholarship.orgresearchgate.net This integrated pathway allows for a multi-layered control system, where IAA can be temporarily stored or committed to irreversible degradation, providing a robust mechanism to buffer auxin concentrations. pnas.orgnih.gov

Q & A

Q. How can conflicting data on the compound’s cytotoxicity be reconciled across studies?

- Answer :

- Meta-Analysis : Pool data from multiple studies using PRISMA guidelines, weighting for assay sensitivity (e.g., MTT vs. ATP luminescence) .

- Cell Line Authentication : Verify models via STR profiling to exclude cross-contamination errors .

- ROS Scavenging Assays : Test whether cytotoxicity is mediated by oxidative stress (e.g., via DCFH-DA probes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.